4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol
Overview
Description
4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol is a heterocyclic compound with the molecular formula C6H4ClN3O and a molecular weight of 169.57 g/mol . This compound features an imidazo[4,5-c]pyridine core, which is a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a chlorine atom at the 4-position and a hydroxyl group at the 2-position of the imidazole ring makes this compound unique and potentially useful in various scientific applications.
Mechanism of Action
Target of Action
Imidazo[4,5-c]pyridine derivatives are known to interact with various cellular targets, including gaba a receptors , CDK2 , and possibly others. These targets play crucial roles in numerous disease conditions .
Mode of Action
Imidazo[4,5-c]pyridine derivatives are known to modulate the activity of their targets, leading to changes in cellular function . For instance, some derivatives have been found to act as positive allosteric modulators of GABA A receptors .
Biochemical Pathways
Imidazo[4,5-c]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cells . They have been found to affect the pathways of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . .
Result of Action
Imidazo[4,5-c]pyridine derivatives are known to have a wide range of applications in medicinal chemistry, suggesting they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . One common method involves the use of aldehydes in the presence of oxidizing agents to facilitate the formation of the imidazo[4,5-c]pyridine core . The reaction conditions often include the use of transition metal catalysts, such as palladium or copper, to enhance the efficiency of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Nucleophiles for Substitution: Amines, thiols, alkoxides, and other nucleophilic reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine: Another fused bicyclic compound with similar structural features but different substitution patterns.
Imidazo[1,2-a]pyridine: A related compound with the imidazole ring fused to a different position on the pyridine ring.
Imidazo[1,5-a]pyridine: Another isomeric form with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and hydroxyl groups, which confer unique reactivity and potential biological activity .
Properties
IUPAC Name |
4-chloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLECYJVFQWNFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419971 | |
Record name | 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54221-73-7 | |
Record name | 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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